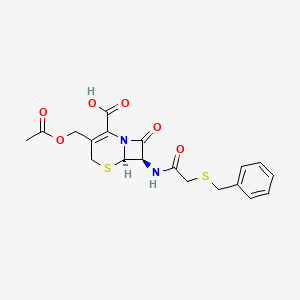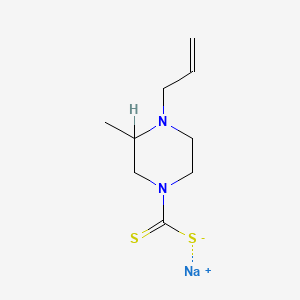![molecular formula C14H14S4 B14696846 2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] CAS No. 33892-60-3](/img/structure/B14696846.png)
2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] is a chemical compound characterized by the presence of two thiophene rings connected by a disulfide bond. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] typically involves the reaction of 3-(prop-2-en-1-yl)thiophene with a disulfide-forming reagent. One common method is the oxidative coupling of thiols in the presence of an oxidizing agent such as iodine or hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene-based molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] involves its interaction with specific molecular targets and pathways. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. Additionally, the thiophene rings can interact with various biological targets, potentially affecting enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,2’-Disulfanediylbis(4-chloroaniline)
- 2,2’-Disulfanediylbis(3-bromoaniline)
- 2,2’-Disulfanediylbis(ethan-1-ol)
Comparison: While these compounds share the disulfide linkage, their unique substituents (e.g., chloro, bromo, ethan-1-ol) confer different chemical and biological properties. For instance, 2,2’-Disulfanediylbis(4-chloroaniline) may exhibit different reactivity and bioactivity compared to 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene], highlighting the importance of the thiophene ring and prop-2-en-1-yl substituents in determining the compound’s unique characteristics .
Eigenschaften
CAS-Nummer |
33892-60-3 |
|---|---|
Molekularformel |
C14H14S4 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
3-prop-2-enyl-2-[(3-prop-2-enylthiophen-2-yl)disulfanyl]thiophene |
InChI |
InChI=1S/C14H14S4/c1-3-5-11-7-9-15-13(11)17-18-14-12(6-4-2)8-10-16-14/h3-4,7-10H,1-2,5-6H2 |
InChI-Schlüssel |
ZGJGUZPFKGDELQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(SC=C1)SSC2=C(C=CS2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



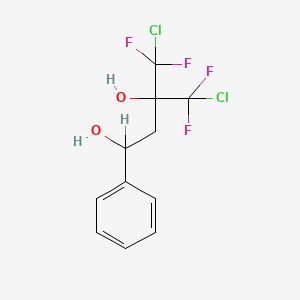
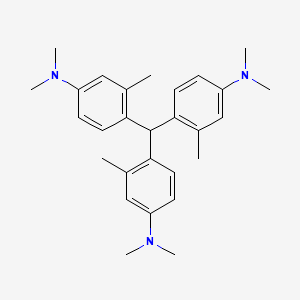
![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)
![2-[2-(Ethenyloxy)ethyl]pyridine](/img/structure/B14696791.png)
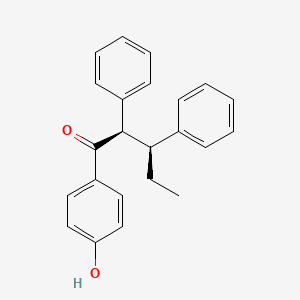
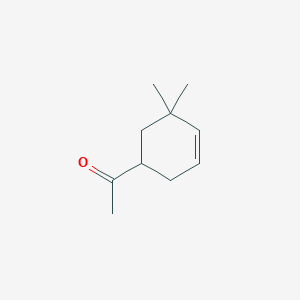
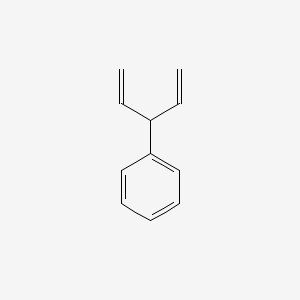
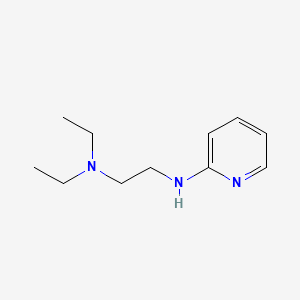
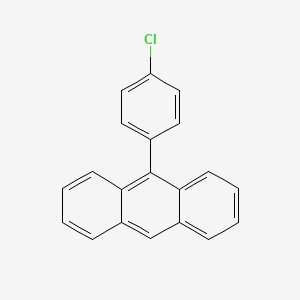
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
